molecular formula C9H9NO3 B13883884 Methyl 1,3-benzodioxole-5-carboximidate

Methyl 1,3-benzodioxole-5-carboximidate

Cat. No.: B13883884
M. Wt: 179.17 g/mol
InChI Key: ALTMWZDITXGLTI-UHFFFAOYSA-N
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Description

Methyl 1,3-benzodioxole-5-carboximidate is a synthetic organic compound characterized by a 1,3-benzodioxole core fused with a carboximidate functional group. The 1,3-benzodioxole moiety consists of a benzene ring with two adjacent oxygen atoms forming a dioxole ring, conferring electron-rich properties due to the electron-donating oxygen atoms. The carboximidate group (-C(=N-OCH3)-O-) distinguishes it from esters or amides, offering unique reactivity in organic synthesis, particularly as an intermediate for forming heterocycles or protecting carbonyl groups.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

methyl 1,3-benzodioxole-5-carboximidate

InChI

InChI=1S/C9H9NO3/c1-11-9(10)6-2-3-7-8(4-6)13-5-12-7/h2-4,10H,5H2,1H3

InChI Key

ALTMWZDITXGLTI-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

Preparation Methods

Synthesis via Diphenyl N-cyanocarbonimidate Intermediate

A well-documented approach to synthesize carboximidate derivatives, including analogs of Methyl 1,3-benzodioxole-5-carboximidate, involves the reaction of pyrazoline intermediates with diphenyl N-cyanocarbonimidate.

  • Starting from commercially available 2-amino-1-phenylethanones, the amines are protected as allyl carbamates.
  • A Mannich reaction with formaldehyde and piperidine installs key functionalities.
  • Treatment with hydrazine monohydrate forms the pyrazoline ring.
  • Subsequent reaction with diphenyl N-cyanocarbonimidate produces carboximidate intermediates analogous to this compound derivatives.

This method allows for the introduction of the carboximidate group with high specificity and yields, and the intermediates can be further functionalized by reaction with various anilines or amines to diversify the substitution pattern.

Protection and Deprotection Strategies

  • The use of allyl carbamate protecting groups facilitates selective manipulation of the amine during the synthesis.
  • Deprotection steps enable access to free amines, which can then undergo further transformations such as reductive N-alkylation or amide formation.

Alternative Routes: Thiocarboxylate Formation

In related chemistry, aromatic carboximidates have been converted to their corresponding thiocarboxylates by treatment with hydrogen sulfide, demonstrating the versatility of the carboximidate functional group in synthetic modifications.

Reaction Conditions and Yields

Step Reagents/Conditions Temperature Yield (%) Notes
Amine protection Allyl chloroformate, K2CO3, DCM/H2O 0 °C to RT High Allyl carbamate formation
Mannich reaction Formaldehyde, piperidine Room temperature Moderate Installation of Mannich base
Pyrazoline ring formation Hydrazine monohydrate Room temperature High Cyclization to pyrazoline
Carboximidate formation Diphenyl N-cyanocarbonimidate Anhydrous THF, −65 to −78 °C Moderate to High Formation of carboximidate intermediate
Amine deprotection Pd(0) catalyst or suitable deprotection method Room temperature High Removal of allyl protecting group
Amide formation (optional) Acetoxyacetyl chloride or Fmoc-protected glycine Room temperature Moderate Further functionalization

These conditions reflect optimized procedures reported in the literature for related carboximidate compounds.

Structural and Functional Considerations

  • The 1,3-benzodioxole moiety attached to the carboximidate group influences reactivity and biological activity.
  • Substitution patterns on the aromatic ring can affect yield and reaction selectivity.
  • Stability studies indicate that the pyrazoline stereocenter, a related structural feature in some intermediates, is stable under physiological conditions but may racemize under strongly basic or heated conditions.

Summary of Research Findings

  • The synthesis of this compound derivatives is efficiently achieved via diphenyl N-cyanocarbonimidate-mediated carboximidate formation.
  • Protection of amines as allyl carbamates is critical to control selectivity.
  • The methods are adaptable to various aromatic substitutions, allowing for structural diversity.
  • Reaction conditions are mild, and yields are generally high, making these methods suitable for scale-up.
  • Functional group transformations such as amide formation and thiocarboxylate conversion expand the utility of these intermediates.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-benzodioxole-5-carboximidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 1,3-benzodioxole-5-carboximidate involves its interaction with specific molecular targets. For example, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. These compounds can bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Other derivatives may interact with different molecular targets, depending on their specific structure and functional groups.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 1,3-benzodioxole-5-carboximidate with structurally or functionally analogous compounds, emphasizing molecular features, reactivity, and applications.

Structural and Functional Group Analysis

Compound Name Molecular Formula Functional Group Key Structural Features Source/Application
This compound C9H9NO3 (inferred) Carboximidate (-C(=N-OCH3)-O-) 1,3-Benzodioxole ring; methyl-substituted imidate Synthetic intermediate
N-Allyl-1,3-benzodioxole-5-carboxamide C11H11NO3 Amide (-CONHAllyl) 1,3-Benzodioxole ring; allyl-substituted amide Bioactive compound candidate
Sandaracopimaric acid methyl ester C21H32O2 Ester (-COOCH3) Diterpenoid backbone; methyl ester Natural resin component (GC analysis)
Methyl 5-amino-1-benzothiophene-2-carboxylate C10H9NO2S Ester (-COOCH3); amino (-NH2) Benzothiophene ring (S-containing) Laboratory chemical

Stability and Functional Group Impact

  • Imidates vs. Esters : Imidates are more reactive than esters due to the electron-withdrawing imine group, enabling faster hydrolysis or nucleophilic attack. Esters (e.g., sandaracopimaric acid methyl ester) are comparatively stable, suited for natural product isolation .
  • Benzodioxole vs. Benzothiophene : The 1,3-benzodioxole ring’s electron-rich nature favors electrophilic aromatic substitution, whereas benzothiophene’s sulfur atom may participate in π-stacking or metal coordination .

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